4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one
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Overview
Description
4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one is a complex organic compound featuring multiple functional groups, including fluorinated ethyl, pyridine, pyrimidine, and oxazolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyridine and pyrimidine rings: These heterocycles are synthesized through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) under radical conditions.
Formation of the oxazolidinone ring: This can be achieved through cyclization reactions involving amino alcohols and carbonyl compounds.
Final assembly: The various fragments are coupled together using standard organic synthesis techniques, such as nucleophilic substitution and condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other fluorinated pyridine and pyrimidine derivatives, such as:
4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one: This compound is unique due to the presence of multiple fluorinated groups, which can enhance its stability and bioactivity.
Trifluoromethylated pyridines: These compounds share the trifluoromethyl group, which is known for its electron-withdrawing properties and ability to enhance metabolic stability.
Oxazolidinone derivatives: These compounds are known for their antimicrobial properties and are used in the development of antibiotics.
Properties
Molecular Formula |
C23H22F4N6O2 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32) |
InChI Key |
DCGDPJCUIKLTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F |
Origin of Product |
United States |
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